molecular formula C5H3ClF2N2O B8005562 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one

5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B8005562
M. Wt: 180.54 g/mol
InChI Key: YPRONYBISZNRCU-UHFFFAOYSA-N
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Description

The compound with the identifier “5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific research applications.

Preparation Methods

Industrial Production Methods: Industrial production methods for 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted acid digestion and hot plate digestion for sample preparation .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it may be used in drug development and therapeutic research. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one can be identified using PubChem’s 2-D and 3-D neighboring sets. These similar compounds may share structural features or functional groups with this compound .

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for specific research applications and industrial uses .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

5-chloro-6-(difluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRONYBISZNRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.